molecular formula C13H13ClN2O2S B1437917 3-Amino-N-benzyl-4-chlorobenzenesulfonamide CAS No. 1036602-99-9

3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Cat. No. B1437917
M. Wt: 296.77 g/mol
InChI Key: ZILKWXHGSYVAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide can be represented by the SMILES string O=S(C(C=C1N)=CC=C1Cl)(N)=O . This indicates that the molecule contains a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a chlorine atom .


Physical And Chemical Properties Analysis

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Chemical Synthesis and Biological Screening

  • A study demonstrated the synthesis of derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which were then screened for their biological potential against Gram-negative and Gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. The compounds showed moderate to good activities, highlighting the molecule's relevance in developing antibacterial and enzyme inhibition agents (Aziz‐ur‐Rehman et al., 2014).

Crystal and Molecular Structures Analysis

  • The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were isolated and determined by X-ray diffraction. The study provided insights into the equilibrium between neutral tautomeric forms of the molecule, offering a foundation for further research on similar compounds (Kovalchukova et al., 2013).

Photodynamic Therapy Applications

  • Research on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated significant photophysical and photochemical properties. These properties make them promising for applications in photodynamic therapy for cancer treatment, highlighting the role of benzenesulfonamide derivatives in medical research (Pişkin et al., 2020).

Antioxidant, Anti-Edematogenic, and Antinociceptive Properties

  • A study on selenium-sulfa compounds, including derivatives of 4-amino-benzenesulfonamide, evaluated their antioxidant, anti-edematogenic, and antinociceptive properties. The findings suggest potential therapeutic applications for inflammatory and painful conditions, underscoring the molecule's versatility in drug development (Sacramento et al., 2021).

Antitumor Activity

  • New derivatives of 4-chlorobenzenesulfonamide were synthesized and screened for their antitumor activity. This research contributes to understanding the structure-activity relationship, providing a pathway for developing novel therapeutic agents for diseases like Alzheimer's and Type-2 Diabetes (Abbasi et al., 2019).

properties

IUPAC Name

3-amino-N-benzyl-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILKWXHGSYVAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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